molecular formula C9H7FN2OS B8552569 2-Fluoro-4-(thiazol-2-yloxy)-phenylamine

2-Fluoro-4-(thiazol-2-yloxy)-phenylamine

Cat. No. B8552569
M. Wt: 210.23 g/mol
InChI Key: GIMJRXLZPROENC-UHFFFAOYSA-N
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Patent
US07030112B2

Procedure details

A mixture of 427A (0.814 g, 6.41 mmol), 2-bromothiazole (1.0 g, 6.10 mmol) and t-BuOK (0.821 g, 7.32 mmol) in DMA (25 ml) was stirred at 150° C. under argon for 1 h, then cooled to rt. Treated with EtOAc (150 ml), the mixture was washed with H2O (50 ml), 3N NaOH (2×50 ml), H2O (50 ml), dried with Na2SO4. Removal of the solvent under reduced pressure followed by flash chromatography of the residue on silica gel (10%-25% EtOAc-hexanes) gave 427B (1.02 g, 80%) as a colorless oil. It has a retention time of 4.02 min (standard LC1 method, 8 min run). MS Found: (M+H)+=211.1
Name
Quantity
0.814 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.821 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].Br[C:11]1[S:12][CH:13]=[CH:14][N:15]=1.CC([O-])(C)C.[K+].CCOC(C)=O>CC(N(C)C)=O>[F:9][C:3]1[CH:4]=[C:5]([O:8][C:11]2[S:12][CH:13]=[CH:14][N:15]=2)[CH:6]=[CH:7][C:2]=1[NH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.814 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
0.821 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. under argon for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
the mixture was washed with H2O (50 ml), 3N NaOH (2×50 ml), H2O (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC=1SC=CN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.